Heparina sódica

Descripción general

Descripción

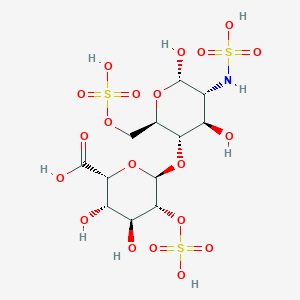

Heparin Sodium Salt is a polymer classified as a mucopolysaccharide or a glycosaminoglycan . It is biosynthesized and stored in mast cells of various mammalian tissues, particularly liver, lung, and mucosa . Commercial heparin is chiefly isolated from beef lung or pork intestinal mucosa . It has been traditionally used as an anticoagulant . It binds to antithrombin III, a naturally occurring plasma protease inhibitor, accelerating significantly the rate at which antithrombin III inhibits coagulation proteases (Factor Xa and thrombin) .

Synthesis Analysis

The first step of low-molecular-mass heparin (enoxaparin) preparation by hydrolytic depolymerization of unfractionated heparin was investigated . The step involved chemical reaction of starting heparin and benzethonium chloride in aqueous saline solutions . The product of the first step was water-insoluble benzethonium heparinate that had to be rinsed to remove impurities .Molecular Structure Analysis

Heparin is a linear polysaccharide in all senses of the word. Like all mammalian glycosaminoglycans (GAGs), it is absolutely linear in sequence, with no branches . In addition, heparin has the unusual property for a polysaccharide of having a linear, rod-like conformation .Chemical Reactions Analysis

Heparin and its derivative, low-molecular-weight heparin (LMWH), have been widely used as clinical anticoagulant drugs for decades during surgery and kidney dialysis . The U.S. Pharmacopia (USP) has revised the monographs for heparin sodium following recent reports of serious reactions and deaths associated with heparin containing an adulterated ingredient .Physical And Chemical Properties Analysis

Heparin has the physical and chemical properties of strong negative charge, which can interfere with many aspects of the coagulation process, and has anticoagulant effects in vivo and in vitro . Heparin usually exists in the form of its sodium salt, known as heparin sodium .Aplicaciones Científicas De Investigación

Propiedades anticancerígenas

La heparina, incluida la heparina no fraccionada (UFH), la heparina de bajo peso molecular (LMWH) y los derivados de la heparina, se utilizan comúnmente en el tratamiento de la tromboembolia venosa y, según se informa, tienen efectos beneficiosos sobre la supervivencia del cáncer . La heparina puede afectar la proliferación, adhesión, angiogénesis, migración e invasión de las células cancerosas a través de múltiples mecanismos .

Tratamiento de la tromboembolia venosa

La heparina se utiliza ampliamente en el tratamiento de la tromboembolia venosa. Mejora la inactivación mediada por antitrombina de las proteasas en la vía de la coagulación .

Estudios de cultivo celular

La heparina se utiliza como el principal componente de los medios libres de suero para evitar la agregación celular . También puede inducir el crecimiento de células madre embrionarias humanas en un medio definido libre de suero, actuando como cofactor para un factor de crecimiento fibroblástico básico (FGF-2) .

Tratamiento de la hipercoagulabilidad sanguínea

Los pacientes con cáncer avanzado, incluidas múltiples metástasis, a menudo deben pasar largos períodos de tiempo en cama, lo que aumenta significativamente el riesgo de tromboembolia venosa. La heparina, un polisacárido, se utiliza para tratar la hipercoagulabilidad sanguínea .

Purificación de la proteína 1 relacionada con el receptor de lipoproteínas de baja densidad circulante soluble (sLRP)

La sal de heparina sódica de la mucosa intestinal porcina se ha utilizado en la purificación de sLRP del plasma humano .

Cultivo de células endoteliales de la vena umbilical humana

La sal de this compound de la mucosa intestinal porcina se ha utilizado como suplemento en el medio M199 para el cultivo de células endoteliales de la vena umbilical humana .

Mecanismo De Acción

Target of Action

Heparin sodium salt, also known as “(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid”, primarily targets antithrombin III (ATIII) . ATIII is a naturally occurring plasma protease inhibitor .

Mode of Action

Heparin binds reversibly to ATIII and significantly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction results in a conformational change in ATIII , which markedly accelerates its ability to inactivate the coagulation enzymes thrombin (factor IIa), factor Xa, and factor IXa .

Biochemical Pathways

The anticoagulant effect of heparin is mediated largely through its interaction with ATIII . This interaction leads to the inactivation of coagulation enzymes, thereby delaying the coagulation of blood . It enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway .

Pharmacokinetics

The onset of action is immediate when administered by intravenous injection . When given in therapeutic doses, its anticoagulant effect must be monitored and the dosage must be adjusted frequently .

Result of Action

The primary result of heparin’s action is the prevention of blood clotting . It is indicated for prophylaxis and treatment of venous thrombosis and its extension, prevention of post-operative deep venous thrombosis and pulmonary embolism, and prevention of clotting in arterial and cardiac surgery . In cardiology, it is used to prevent embolisms in patients with atrial fibrillation .

Action Environment

Heparin remains active in aqueous solution for up to 2 years at 2–8 °C, provided the solutions have been filtered through a 0.2 mm membrane . Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Heparin Sodium Injection, USP, is a solution containing heparin sodium, a heterogeneous group of straight-chain anionic mucopolysaccharides, called glycosaminoglycans, having anticoagulant properties . This product is used clinically as an anti-coagulant. In the workplace, this material should be considered potentially irritating to the eyes and respiratory tract .

Direcciones Futuras

Heparin, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH) and heparin derivatives, are commonly used in venous thromboembolism treatment and reportedly have beneficial effects on cancer survival . Heparin can affect the proliferation, adhesion, angiogenesis, migration and invasion of cancer cells via multiple mechanisms . This makes it a promising anti-cancer agent .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO20S3/c14-4-3(13-34(20,21)22)11(19)30-2(1-29-35(23,24)25)7(4)31-12-9(33-36(26,27)28)6(16)5(15)8(32-12)10(17)18/h2-9,11-16,19H,1H2,(H,17,18)(H,20,21,22)(H,23,24,25)(H,26,27,28)/t2-,3-,4-,5+,6+,7-,8-,9-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJKXVLJWUPWQG-PNRHKHKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908043 | |

| Record name | alpha-D-Glucopyranose, 2-deoxy-2-(sulfoamino)-4-O-(2-O-sulfo-alpha-L-idopyranuronosyl)-, 6-(hydrogen sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.08e+01 g/L | |

| Record name | Heparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

76149-63-8, 9005-49-6 | |

| Record name | alpha-D-Glucopyranose, 2-deoxy-2-(sulfoamino)-4-O-(2-O-sulfo-alpha-L-idopyranuronosyl)-, 6-(hydrogen sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

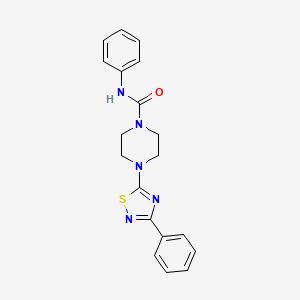

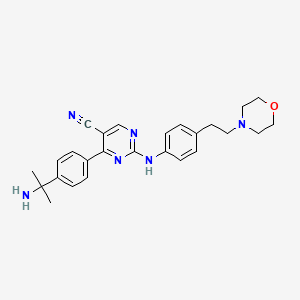

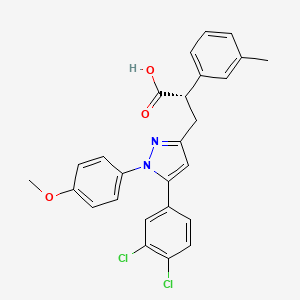

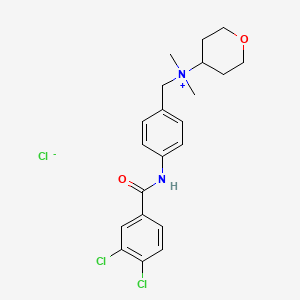

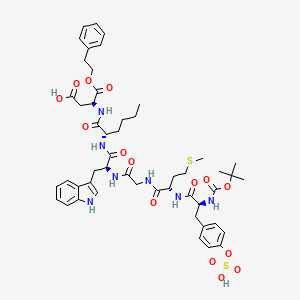

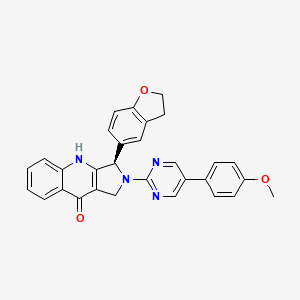

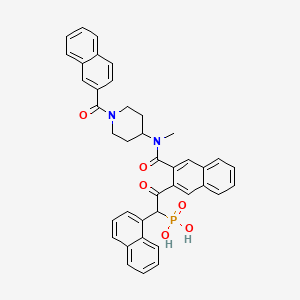

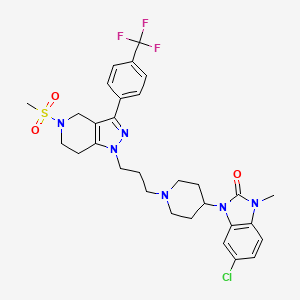

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)

![N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide](/img/structure/B1672983.png)

![(3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone](/img/structure/B1672994.png)